molecular formula C14H18ClNO4 B2530504 N-[(4-Chlorophenyl)methyl]-N-Boc-glycine CAS No. 1182070-86-5

N-[(4-Chlorophenyl)methyl]-N-Boc-glycine

Cat. No.: B2530504
CAS No.: 1182070-86-5
M. Wt: 299.75
InChI Key: PJUZTHRLMLJARW-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the glycine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.

    Formation of the Amide Bond: The protected glycine is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-N-Boc-glycine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Deprotected Amine: Removal of the Boc group yields N-[(4-Chlorophenyl)methyl]glycine.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-N-Boc-glycine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for peptide synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The presence of the 4-chlorophenyl group and the Boc protecting group influences its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Bromophenyl)methyl]-N-Boc-glycine: Similar structure but with a bromine atom instead of chlorine.

    N-[(4-Methylphenyl)methyl]-N-Boc-glycine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUZTHRLMLJARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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